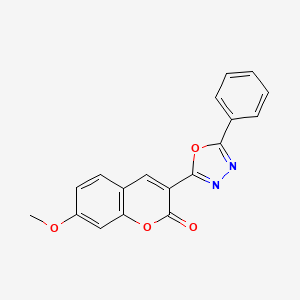

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c1-22-13-8-7-12-9-14(18(21)23-15(12)10-13)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFADGDAUGHGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Coumarin Core

The synthesis typically begins with 7-hydroxy-4-methylcoumarin or its methoxy analogue. For the target compound, 7-methoxycoumarin serves as the starting material. The methoxy group is introduced either during coumarin synthesis or via post-functionalization. For example, alkylation of 7-hydroxycoumarin with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 7-methoxycoumarin.

Key Reaction:

Acetohydrazide Intermediate

The coumarin derivative is then functionalized at the 3-position. A common approach involves converting 7-methoxycoumarin-3-carboxylic acid into its ethyl ester, followed by hydrazide formation. For instance:

-

Ethyl esterification : Treatment with ethyl chloroacetate in dimethylformamide (DMF) with K₂CO₃ yields the ester.

-

Hydrazide formation : Reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux produces the acetohydrazide intermediate.

-

Reagents : Ethyl chloroacetate, K₂CO₃, DMF, hydrazine hydrate.

-

Conditions : 48-hour reflux for esterification; 18-hour stirring for hydrazide.

Cyclization to Form the 1,3,4-Oxadiazole Ring

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

The hydrazide intermediate undergoes cyclization with substituted benzoic acids in the presence of POCl₃. This method is widely used for 1,3,4-oxadiazole synthesis due to its efficiency in dehydrating hydrazides.

Solvent-Free Grinding Method with Iodine

An alternative eco-friendly approach uses iodine as a cyclizing agent under solvent-free conditions. This method avoids toxic solvents and reduces reaction time.

-

Mix hydrazide (1 mmol), substituted benzaldehyde (1 mmol), and iodine (10 mol%).

-

Grind reactants in a mortar for 15–20 minutes.

-

Wash with sodium thiosulfate to remove excess iodine.

-

Recrystallize from ethanol.

Advantages :

-

Reaction time : <30 minutes.

-

Environmentally benign : No solvents, low energy input.

Final Coupling and Characterization

Coupling the Oxadiazole to Coumarin

The 5-phenyl-1,3,4-oxadiazole moiety is introduced at the 3-position of the coumarin core. This step often involves nucleophilic substitution or Suzuki coupling, depending on the substitution pattern.

Characterization Data

Synthesized compounds are validated using:

-

IR Spectroscopy : Peaks at 3100 cm⁻¹ (C=C aromatic), 1795 cm⁻¹ (C=O lactone), 1250 cm⁻¹ (C-O-C).

-

NMR Spectroscopy :

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Cyclization | Reflux, 6–8 hours | 60–75% | High purity, scalable | Toxic reagent, long reaction time |

| Iodine Grinding | Solvent-free, 20 minutes | 70–85% | Eco-friendly, fast | Limited to aromatic aldehydes |

| Palladium Coupling | DMF, 12 hours | ~65% | Versatile for diverse substituents | Expensive catalysts, air-sensitive |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring oxadiazole forms at the correct position requires careful control of stoichiometry and temperature.

-

Purification : Recrystallization from ethanol or ethyl acetate is critical to remove unreacted hydrazide.

-

Scale-Up : POCl₃-based methods are more scalable but require stringent safety protocols .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety demonstrates versatile reactivity:

Electrophilic Substitution

The phenyl group attached to the oxadiazole undergoes halogenation and nitration. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-(2-bromophenyl)-substituted | 85–92% | |

| Nitration | HNO₃/H₂SO₄ | 5-(3-nitrophenyl)-substituted | 78% |

Nucleophilic Attack

The oxadiazole’s N-atoms participate in alkylation and thiolation:

-

Thiolation : Treatment with CS₂/KOH introduces a thione group at position 2 of the oxadiazole .

-

Mannich Reaction : Formaldehyde and amines yield aminoalkyl derivatives (e.g., benzylamine forms –CH₂–NH–C₆H₅) .

Coumarin Core Transformations

The coumarin scaffold undergoes selective modifications:

Methoxy Group Demethylation

Strong acids (H₂SO₄) or Lewis acids (BBr₃) convert the 7-methoxy group to a hydroxyl group:

This reaction enhances hydrogen-bonding capacity for biological targeting .

Lactone Ring Opening

Basic conditions (NaOH, 80°C) hydrolyze the lactone to form a carboxylic acid derivative, though this disrupts the coumarin system .

Cross-Coupling Reactions

The phenyl and coumarin rings enable Pd-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | Enhanced π-conjugation |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated analogs | Drug-likeness optimization |

These reactions are inferred from analogous coumarin-oxadiazole systems .

Oxidation and Reduction

-

Oxidation : KMnO₄ oxidizes the oxadiazole’s thiophene analogs to sulfones.

-

Reduction : H₂/Pd-C reduces the oxadiazole ring to a dihydroimidazole derivative, altering electronic properties .

Biological Activity-Driven Modifications

Derivatives with substituents at the phenyl or coumarin positions show enhanced bioactivity:

| Derivative | Modification | IC₅₀ (Telomerase) | Source |

|---|---|---|---|

| 7-OH analog | Demethylation | 0.89 µM | |

| 2-Cl-phenyl | Halogenation | 0.67 µM | |

| 2-OCH₃-phenyl | Methoxylation | 0.72 µM |

Stability Under Pharmacological Conditions

The compound remains stable at pH 1–7 (simulated gastric fluid) but degrades in alkaline media (pH > 9) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the incorporation of the oxadiazole moiety enhances the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

7-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has also been evaluated for its antimicrobial properties. The oxadiazole ring is known for its activity against a range of pathogens, including bacteria and fungi. In vitro studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage. The mechanism involves the modulation of oxidative stress markers and inflammatory cytokines in neuronal cells, which suggests its potential use in treating neurodegenerative diseases .

Materials Science Applications

Fluorescent Materials

The unique structure of this compound allows it to be used in the development of fluorescent materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that incorporating this compound into polymer matrices enhances the efficiency and stability of light-emitting devices .

Sensors

Due to its fluorescence properties, this compound is also being explored as a sensor for detecting metal ions and other analytes. The oxadiazole moiety can interact with metal ions, leading to changes in fluorescence intensity that can be quantitatively measured. This application has potential uses in environmental monitoring and biomedical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

- Anticancer vs. This discrepancy may arise from substituent-driven target specificity.

- Synthetic Efficiency : Microwave methods () claim higher yields than conventional routes (), but substrate-specific variations (e.g., steric hindrance) can alter outcomes.

Biological Activity

7-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the oxadiazole moiety enhances its biological profile, making it a subject of various pharmacological studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Methoxylation of Chromen-2-one : The chromen-2-one core is synthesized through methoxylation using methanol and an appropriate catalyst.

- Formation of Oxadiazole Ring : A hydrazide derivative is cyclized with a phenyl group in the presence of phosphorus oxychloride to form the oxadiazole ring.

- Coupling Reaction : The final product is obtained by coupling the methoxychromen-2-one with the oxadiazole under basic conditions.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HCT-116) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 1.82 to 5.55 µM against different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-Methoxy Compound | MCF-7 | 4.33 |

| Reference Drug (Doxorubicin) | MCF-7 | 5.23 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Hemolysis Assay : In studies comparing hemolytic activity against standard drugs like diclofenac, derivatives of this compound showed promising results. For example, compounds with electron-withdrawing groups demonstrated a total hemolysis percentage comparable to diclofenac .

| Compound | Hemolysis (%) | Standard (Diclofenac) |

|---|---|---|

| NMPC | 30 - 32 | 62 - 63 |

| CMPC | 42 - 44 | |

| BMPC | 40 - 42 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed:

- In Vitro Studies : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, although specific data on efficacy and mechanism are still under investigation .

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and oxidative stress.

- Cell Signaling Modulation : The compound potentially modulates signaling pathways such as NF-kB, leading to reduced inflammation and cellular damage.

Study on Anticancer Effects

A detailed study evaluated the anticancer effects of various derivatives based on the oxadiazole structure. The findings indicated that while many derivatives showed moderate activity against liver cancer cell lines (e.g., HepG2), certain substitutions significantly enhanced potency .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers found that specific substitutions on the oxadiazole ring led to increased anti-inflammatory activity compared to standard treatments .

Q & A

Q. What are the common synthetic routes for 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, and what are the critical reaction conditions?

The compound is synthesized via multi-step protocols:

- Step 1 : Formation of 2-oxo-2H-chromene-3-carbohydrazide by reacting ethyl coumarin-3-carboxylate with hydrazine hydrate under reflux .

- Step 2 : Cyclization using carbon disulfide (CS₂) and potassium hydroxide to form the 1,3,4-oxadiazole ring. This step requires reflux until H₂S gas evolution ceases, followed by acidification to isolate the intermediate .

- Step 3 : Functionalization with triazine or piperazine derivatives via nucleophilic substitution. For example, 2,4,6-trichloro-1,3,5-triazine reacts with the sulfanyl-oxadiazole intermediate at 0–5°C in acetone, with pH controlled by potassium bicarbonate .

Q. Key Conditions :

Q. How is the structural characterization of this compound validated?

Structural confirmation relies on spectroscopic and analytical methods:

Q. What in vitro methodologies are used to evaluate its antimicrobial activity?

- Agar Diffusion Assay : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, compared to standards like streptomycin .

- Minimum Inhibitory Concentration (MIC) : Determined via broth dilution. For example, derivatives with halogen substituents (e.g., Cl, F) show MIC values of 25 µg/ml against E. coli .

- Strains Tested : Includes 2 Gram-positive, 6 Gram-negative bacteria, and 2 fungal species (A. niger, C. albicans) .

Advanced Research Questions

Q. How do structural modifications (e.g., triazine or piperazine appendages) influence antimicrobial SAR?

- Triazine Linkage : Enhances Gram-negative activity. For example, chlorine-substituted triazines improve MIC values against P. vulgaris (25 µg/ml) due to increased electrophilicity and membrane penetration .

- Piperazine/Piperidine Moieties : Morpholine-substituted derivatives show broader-spectrum activity against K. pneumoniae (MIC 25 µg/ml). Flexibility of the amine group improves target binding .

- Halogen Effects : Fluorine substitution increases lipophilicity, enhancing fungal activity (e.g., against C. albicans) .

Q. SAR Table :

| Substituent | Target Microbe | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| Cl-substituted triazine | E. coli | 25 | 18–22 |

| Morpholine-piperazine | K. pneumoniae | 25 | 20–24 |

| F-substituted oxadiazole | C. albicans | 50 | 15–18 |

Q. What crystallographic tools are employed to resolve its crystal structure?

- SHELX Suite : Used for small-molecule refinement. SHELXL refines atomic coordinates against high-resolution X-ray data, accounting for twinning or disorder .

- Mercury Software : Visualizes packing patterns and intermolecular interactions (e.g., π-π stacking between coumarin and oxadiazole rings) .

- Key Parameters :

Q. How is computational chemistry applied to design derivatives as Plasmodium riboswitch inhibitors?

- In-Silico Docking : Targets the Plasmodium falciparum TPP riboswitch (PDB: 4W5U). Docking scores (AutoDock Vina) prioritize derivatives with hydrogen bonds to adenine residues .

- MD Simulations : Assess stability of inhibitor-riboswitch complexes (e.g., RMSD < 2.0 Å over 100 ns) .

- ADMET Prediction : Filters compounds with poor bioavailability (e.g., LogP > 5) or hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.